An In-depth Technical Guide to the Chemical Properties of Ethyl 4-fluoro-2-methylbenzoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-fluoro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data for Ethyl 4-fluoro-2-methylbenzoate (CAS No. 167758-88-5) is limited.[1] This guide provides a comprehensive overview of its predicted chemical properties, synthesis, and safety considerations based on data from structurally similar compounds, including its corresponding carboxylic acid and other related esters. All data derived from analogous compounds are clearly indicated.
Introduction
Ethyl 4-fluoro-2-methylbenzoate is an aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, suggests its potential as a building block for more complex molecules, including pharmacologically active compounds. The presence of the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a parent molecule, making it a valuable substituent in drug design. This document aims to provide a detailed technical overview of its chemical properties, leveraging data from close structural analogs to build a predictive profile.
Chemical and Physical Properties
Table 1: Physical Properties of Ethyl 4-fluoro-2-methylbenzoate and Related Compounds
| Property | Value | Analog Compound | Reference |
| Molecular Formula | C10H11FO2 | - | - |
| Molecular Weight | 182.19 g/mol | - | - |
| Boiling Point | ~210 °C | Ethyl 4-fluorobenzoate | [2] |
| Density | ~1.15 g/mL | Ethyl 4-fluorobenzoate | [2] |
| Refractive Index | ~1.486 | Ethyl 4-fluorobenzoate | [2] |
Synthesis
A direct, detailed experimental protocol for the synthesis of Ethyl 4-fluoro-2-methylbenzoate is not publicly documented. However, a common synthetic route would involve the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. A plausible synthetic pathway is outlined below.
3.1. Synthesis of 4-fluoro-2-methylbenzoic acid
A patented method describes the synthesis of 4-fluoro-2-methylbenzoic acid starting from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis.[3]
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Step 1: Friedel-Crafts Acylation: m-Fluorotoluene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) to yield a mixture of ortho and para isomers.[3]
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Step 2: Hydrolysis: The resulting acyl chloride is then hydrolyzed under basic conditions, followed by acidification to produce 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid.[3]
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Step 3: Isomer Separation: The target isomer, 4-fluoro-2-methylbenzoic acid, is separated by recrystallization.[3]
3.2. Esterification to Ethyl 4-fluoro-2-methylbenzoate
The synthesized 4-fluoro-2-methylbenzoic acid can be esterified to the final product using standard methods, such as Fischer esterification.
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Protocol: 4-fluoro-2-methylbenzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is driven to completion by removing the water formed, typically using a Dean-Stark apparatus. The crude product is then purified by distillation or chromatography.
Caption: Proposed synthesis of Ethyl 4-fluoro-2-methylbenzoate.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for Ethyl 4-fluoro-2-methylbenzoate is readily available. The following tables present data for analogous compounds to provide an expected spectral profile.
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
Table 2: Predicted ¹H NMR Data for Ethyl 4-fluoro-2-methylbenzoate based on Analogs
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Analog Compound | Reference |
| ~1.3-1.4 | Triplet | 3H | -CH₃ (ethyl) | Ethyl 2-methylbenzoate | [4] |
| ~2.5 | Singlet | 3H | -CH₃ (aromatic) | Ethyl 2-methylbenzoate | [4] |
| ~4.3-4.4 | Quartet | 2H | -CH₂- (ethyl) | Ethyl 2-methylbenzoate | [4] |
| ~7.0-7.9 | Multiplet | 3H | Aromatic Protons | Ethyl 2-methylbenzoate | [4] |
4.2. ¹³C NMR Spectroscopy
The carbon NMR would show distinct signals for the carbonyl carbon, aromatic carbons, and the ethyl group carbons.
Table 3: Predicted ¹³C NMR Data for Ethyl 4-fluoro-2-methylbenzoate based on Analogs
| Chemical Shift (δ) ppm | Assignment | Analog Compound | Reference |
| ~14 | -CH₃ (ethyl) | Ethyl benzoate | [5] |
| ~21 | -CH₃ (aromatic) | Ethyl 4-methylbenzoate | [5] |
| ~60 | -CH₂- (ethyl) | Ethyl benzoate | [5] |
| ~128-145 | Aromatic Carbons | Ethyl 4-methylbenzoate | [5] |
| ~167 | C=O (ester) | Ethyl 4-methylbenzoate | [5] |
4.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions from the carbonyl group and C-F bond.
Table 4: Predicted IR Spectroscopy Data for Ethyl 4-fluoro-2-methylbenzoate based on Analogs
| Wavenumber (cm⁻¹) | Functional Group | Analog Compound | Reference |
| ~1720 | C=O Stretch (Ester) | Ethyl benzoate | [6] |
| ~1600, ~1500 | C=C Stretch (Aromatic) | Ethyl benzoate | [6] |
| ~1270 | C-O Stretch (Ester) | Ethyl benzoate | [6] |
| ~1100-1250 | C-F Stretch | - | - |
4.4. Mass Spectrometry
The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data for Ethyl 4-fluoro-2-methylbenzoate based on Analogs
| m/z | Fragment | Analog Compound | Reference |
| 182 | [M]⁺ | - | - |
| 153 | [M - C₂H₅]⁺ | Ethyl 4-fluorobenzoate | [7] |
| 137 | [M - OC₂H₅]⁺ | Ethyl 4-fluorobenzoate | [7] |
| 109 | [FC₆H₄CO]⁺ | Ethyl 4-fluorobenzoate | [7] |
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 4-fluoro-2-methylbenzoate is not available. However, based on the SDS for the analogous Methyl 4-fluoro-2-methylbenzoate, the compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[8] Nevertheless, standard laboratory safety precautions should be followed.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion.[8]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
Caption: General laboratory safety workflow for handling chemical reagents.
Applications in Research and Drug Development
While specific applications of Ethyl 4-fluoro-2-methylbenzoate are not widely reported, its structural motifs are common in medicinal chemistry. Fluorinated benzoic acid derivatives are precursors to a variety of bioactive molecules. For instance, similar structures are used in the synthesis of inhibitors for enzymes like D-amino acid oxidase and Hsp90.[10] The title compound serves as a valuable intermediate for introducing a fluorinated and methylated phenyl group into larger molecules, potentially enhancing their therapeutic properties.
Conclusion
Ethyl 4-fluoro-2-methylbenzoate is a chemical compound with significant potential in synthetic and medicinal chemistry. Although direct experimental data is scarce, a robust profile can be constructed by analyzing its structural analogs. This guide provides a foundational understanding of its properties, synthesis, and handling, which can aid researchers and drug development professionals in its application. Further experimental validation of these predicted properties is warranted.
References
- 1. ethyl 4-fluoro-2-methylbenzoate CAS#: 167758-88-5 [m.chemicalbook.com]
- 2. 4-フルオロ安息香酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]
- 7. Benzoic acid, 4-fluoro-, ethyl ester [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
